molecular formula C12H18N2O B15319151 1-(4-Methoxy-3-methylphenyl)piperazine CAS No. 1121610-28-3

1-(4-Methoxy-3-methylphenyl)piperazine

Cat. No.: B15319151
CAS No.: 1121610-28-3
M. Wt: 206.28 g/mol
InChI Key: PMZXESGFAZJQBR-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(4-Methoxy-3-methylphenyl)piperazine typically involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine. The reaction is carried out under controlled conditions, often involving the use of glacial acetic acid as a solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxy-3-methylphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include glacial acetic acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in mitigating the symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

1-(4-Methoxy-3-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methylphenyl)piperazine: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    1-(4-Methoxyphenyl)piperazine: Lacks the methyl group, which could influence its interaction with molecular targets.

The presence of both methoxy and methyl groups in this compound makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity.

Properties

CAS No.

1121610-28-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)piperazine

InChI

InChI=1S/C12H18N2O/c1-10-9-11(3-4-12(10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

PMZXESGFAZJQBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)OC

Origin of Product

United States

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